3-bromo-2-methylpropanoic acid 3-bromo-2-methylpropanoic acid 3-Bromo-2-methylpropionic Acid is used in the preparation of captopril selenium analogs as antioxidants and ACE inhibitors used as antihypertensive drugs.
Brand Name: Vulcanchem
CAS No.: 56970-78-6
VCID: VC21339647
InChI: InChI=1S/C4H7BrO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)
SMILES: CC(CBr)C(=O)O
Molecular Formula: C4H7BrO2
Molecular Weight: 167.00 g/mol

3-bromo-2-methylpropanoic acid

CAS No.: 56970-78-6

VCID: VC21339647

Molecular Formula: C4H7BrO2

Molecular Weight: 167.00 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-bromo-2-methylpropanoic acid - 56970-78-6

Description

3-Bromo-2-methylpropanoic acid is a chemical compound with the molecular formula C₄H₇BrO₂. It is a carboxylic acid derivative, featuring a bromine atom and a methyl group attached to the second carbon in the propanoic acid backbone. This compound is of interest in organic synthesis and pharmaceutical applications due to its unique chemical properties and reactivity.

Safety and Hazards

The safety profile of 3-bromo-2-methylpropanoic acid includes several hazards. It is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing genetic defects . Handling this compound requires proper protective equipment and adherence to safety protocols.

Hazard CodeDescriptionPercentage
H290May be corrosive to metals33.3%
H302Harmful if swallowed66.7%
H312Harmful in contact with skin33.3%
H314Causes severe skin burns and eye damage66.7%
H341Suspected of causing genetic defects33.3%

Applications in Organic Synthesis

3-Bromo-2-methylpropanoic acid serves as a versatile building block in organic synthesis. It can be used to synthesize various pharmaceutical intermediates and chiral compounds due to its reactive bromine atom and carboxylic acid group. This compound is particularly useful in the production of active pharmaceutical ingredients (APIs) where specific stereochemistry is required.

Biological and Pharmacological Research

While specific biological activities of 3-bromo-2-methylpropanoic acid are less documented compared to its structural analogs, its potential for influencing metabolic pathways and acting as a precursor for biologically active compounds makes it a subject of interest in pharmacological research. The compound's chiral nature, if present, could impart distinct biological activities depending on its stereochemistry.

Comparison with Similar Compounds

3-Bromo-2-methylpropanoic acid can be compared with other structurally similar compounds to understand its unique properties and applications:

Compound NameCAS NumberSimilarity Index
(R)-3-Bromo-2-methylpropanoic acid89361-97-7Unique due to its chiral nature
3-Bromo-2-hydroxypropanoic Acid106089-20-7Lacks the methyl group
3-Chloro-2-hydroxy-2-methylpropanoic AcidNot availableReplaces bromine with chlorine
CAS No. 56970-78-6
Product Name 3-bromo-2-methylpropanoic acid
Molecular Formula C4H7BrO2
Molecular Weight 167.00 g/mol
IUPAC Name 3-bromo-2-methylpropanoic acid
Standard InChI InChI=1S/C4H7BrO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)
Standard InChIKey BUPXDXGYFXDDAA-UHFFFAOYSA-N
SMILES CC(CBr)C(=O)O
Canonical SMILES CC(CBr)C(=O)O
Appearance Clear Pale Yellow Oil
Melting Point 173 °C
Purity > 95%
Quantity Milligrams-Grams
Synonyms (±)-3-Bromo-2-methylpropionic acid; NSC 201472; β-Bromoisobutanoic Acid;
PubChem Compound 304776
Last Modified Aug 15 2023

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